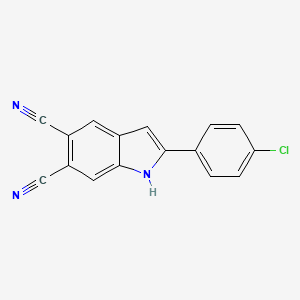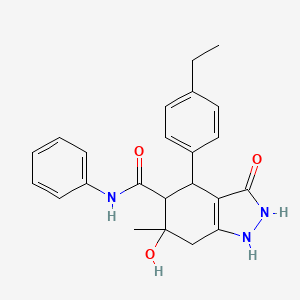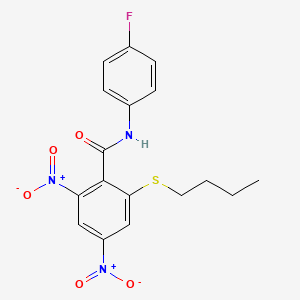![molecular formula C14H14ClN3O B11050962 2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11050962.png)
2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazones with suitable ketones or esters. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often involve the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid .
Industrial Production Methods
Industrial production of pyridazinones, including this compound, may involve large-scale cyclization reactions using continuous flow reactors to ensure high yields and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an antihypertensive, cardiotonic, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive activity is attributed to the blockage of post-junctional alpha-1 adrenoceptors, leading to peripheral vasodilation . The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
CI-914: A 4,5-dihydro-3(2H)-pyridazinone derivative known for its cardiotonic activity.
CI-930: Another 4,5-dihydro-3(2H)-pyridazinone with antihypertensive properties.
Pimobendan: A pyridazinone derivative used as a positive inotrope and vasodilator.
Uniqueness
2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridazinone derivatives. Its unique structure allows for diverse functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H14ClN3O |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-1-2-10(6-12)9-18-14(19)7-11-8-16-5-4-13(11)17-18/h1-3,6-7,16H,4-5,8-9H2 |
InChI Key |
ITXKTAZIHZDFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=O)N(N=C21)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11050882.png)
![3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11050887.png)
![2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-](/img/structure/B11050892.png)
![1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050899.png)
![N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B11050905.png)



![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11050941.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)
![1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11050959.png)
![3,4-dimethoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11050961.png)

